molecular formula C7H4Cl2O3 B1442280 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid CAS No. 1173019-34-5

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid

Cat. No. B1442280
M. Wt: 212.96 g/mol
InChI Key: FKIKPQHMWFZFEB-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid, also known as 3,6-Dichlorosalicylic acid-(ring-13C6), is a chlorinated derivative of salicylic acid . It has a molecular weight of 212.97 g/mol and an empirical formula of 13C6CH4Cl2O3 . It is often used in research .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is represented by the SMILES string OC(=O)[13c]113c[13cH][13cH]13c[13c]1O . This indicates that the molecule contains a benzene ring with two chlorine atoms and a hydroxyl group attached, as well as a carboxyl group .


Physical And Chemical Properties Analysis

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid appears as a powder . It is stable under recommended storage conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.

Scientific Research Applications

Agriculture

  • Application : 3,6-Dichloro-2-hydroxybenzoic acid is an intermediate for the herbicide dicamba . Dicamba is the active ingredient in XtendiMax®, a standalone herbicide developed by Bayer Crop Science to control broadleaf weeds, including glyphosate-resistant species .
  • Method of Application : The synthesis of 3,6-Dichloro-2-hydroxybenzoic acid involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid .
  • Results : The use of dicamba has been a response to the development of glyphosate-resistant weeds over the past 30 years, which pose a significant challenge to growers and crop scientists, resulting in lower crop yields and increased costs .

Food Bioactive Ingredients

  • Application : Hydroxybenzoic acids, a group to which 3,6-Dichloro-2-hydroxybenzoic acid belongs, are found in a variety of sources like beverage crops, fruits, and vegetables. They are known for their excellent biochemical and antioxidant capabilities .
  • Results : Hydroxybenzoic acids are linked to many health benefits due to their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Stable Isotope Labeling

  • Application : “3,6-Dichloro-2-hydroxybenzoic acid-13C6” is a stable isotope-labeled compound . Stable isotopes of elements like carbon and hydrogen are often incorporated into drug molecules as tracers for quantitation during the drug development process .
  • Results : Deuteration, a type of stable isotope labeling, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Stable Isotope Labeling

  • Application : “3,6-Dichloro-2-hydroxybenzoic acid-13C6” is a stable isotope-labeled compound . Stable isotopes of elements like carbon and hydrogen are often incorporated into drug molecules as tracers for quantitation during the drug development process .
  • Results : Deuteration, a type of stable isotope labeling, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, providing appropriate exhaust ventilation where dust is formed, and not letting the product enter drains .

properties

IUPAC Name

2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703025
Record name 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid

CAS RN

1173019-34-5
Record name 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-34-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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